molecular formula C30H16N2O9 B3826173 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

Cat. No. B3826173
M. Wt: 548.5 g/mol
InChI Key: RNHPOMNXMXIYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid), also known as ODPA, is a chemical compound used in scientific research for its unique properties. ODPA is a dicarboxylic acid that is used in the synthesis of various materials, including polymers, dendrimers, and organic semiconductors. In

Mechanism of Action

The mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is not well understood. However, it is believed that 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) interacts with biological molecules, such as proteins and enzymes, to alter their function. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) may also affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been shown to have various biochemical and physiological effects. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) in lab experiments is its versatility. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can be used in the synthesis of various materials, making it a useful tool for researchers in multiple fields. However, one limitation of 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is its toxicity. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been found to be toxic to certain cell types, and caution should be taken when handling the compound.

Future Directions

There are several future directions for the use of 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) in scientific research. One potential application is in the development of new materials for energy storage and conversion. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)-based materials have shown promise in this area due to their unique electronic properties. Another potential application is in the development of new drug delivery systems. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)-based dendrimers have shown potential as drug carriers due to their high drug-loading capacity and ability to target specific cells. Additionally, further research is needed to better understand the mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) and its potential applications in various fields of science.
Conclusion:
In conclusion, 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is a versatile chemical compound with various scientific research applications. Its unique properties make it a useful tool in the synthesis of polymers, dendrimers, and organic semiconductors. While the mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is not well understood, it has been shown to have various biochemical and physiological effects. Despite its toxicity, 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has potential for future applications in energy storage, drug delivery, and other areas of scientific research.

Scientific Research Applications

2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has a wide range of scientific research applications, including its use in the synthesis of polymers, dendrimers, and organic semiconductors. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is commonly used in the preparation of polyimides, which are high-performance polymers used in various applications, such as electronics, aerospace, and automotive industries. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is also used in the synthesis of dendrimers, which are highly branched macromolecules with unique properties that have potential applications in drug delivery, imaging, and sensing. 2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is also used in the preparation of organic semiconductors, which have potential applications in electronic devices.

properties

IUPAC Name

2-[4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16N2O9/c33-25-21-11-1-15(29(37)38)13-23(21)27(35)31(25)17-3-7-19(8-4-17)41-20-9-5-18(6-10-20)32-26(34)22-12-2-16(30(39)40)14-24(22)28(32)36/h1-14H,(H,37,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHPOMNXMXIYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxy-bis-N(p-phenylene)-4'-(carboxy)phtalimide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Reactant of Route 2
Reactant of Route 2
2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Reactant of Route 3
2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Reactant of Route 4
2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Reactant of Route 5
2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Reactant of Route 6
2,2'-(oxydi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.